molecular formula C16H34O2Si2 B14436329 Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane CAS No. 80267-10-3

Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane

Cat. No.: B14436329
CAS No.: 80267-10-3
M. Wt: 314.61 g/mol
InChI Key: FQHPJFWXXJREEP-UHFFFAOYSA-N
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Description

Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane is a silyl ether characterized by a cyclohexyl ring substituted with three distinct groups:

  • 1-Methyl: A methyl group at position 1.
  • 4-Prop-1-en-2-yl: An allyl group (CH₂C(CH₂)=CH₂) at position 2.
  • 2-Trimethylsilyloxy: A trimethylsilyl (TMS) ether moiety at position 2.

The compound’s structure combines steric bulk from the cyclohexyl framework with the reactivity of the TMS group. Such silyl ethers are commonly employed in organic synthesis as protecting groups for alcohols or as intermediates in constructing complex molecules.

Properties

CAS No.

80267-10-3

Molecular Formula

C16H34O2Si2

Molecular Weight

314.61 g/mol

IUPAC Name

trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane

InChI

InChI=1S/C16H34O2Si2/c1-13(2)14-10-11-16(3,18-20(7,8)9)15(12-14)17-19(4,5)6/h14-15H,1,10-12H2,2-9H3

InChI Key

FQHPJFWXXJREEP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(C(C1)O[Si](C)(C)C)(C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane typically involves the reaction of cyclohexyl derivatives with trimethylsilyl reagents. One common method is the hydrosilylation of alkenes using trimethylsilyl chloride in the presence of a catalyst such as platinum or rhodium . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, organometallic reagents; reactions may require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can be further utilized in different chemical processes and applications.

Scientific Research Applications

Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane has several scientific research applications:

Mechanism of Action

The mechanism by which Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. These interactions can lead to changes in the chemical reactivity, solubility, and stability of the compound. The molecular pathways involved may include the formation of stable silicon-oxygen or silicon-carbon bonds, which can influence the overall behavior of the compound in different environments .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogous silyl ethers:

Compound Name Silyl Group Key Substituents Physical State Reactivity/Applications
Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane Trimethylsilyl (TMS) Cyclohexyl with methyl, allyl, TMS-O Likely viscous oil or crystalline solid (inferred) Protecting group, intermediate in stereoselective synthesis
Hexamethyldisiloxane () Trimethylsilyl Linear siloxane (Me₃Si-O-SiMe₃) Liquid Solvent, lubricant, silicone precursor
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate () Triethylsilyl (TES) Cyclohexene ring, triflate (OTf) Colorless oil Precursor to cyclohexyne via elimination
TBDMS-protected nucleoside analog () tert-Butyldimethylsilyl (TBDMS) Sugar moiety, thioether, pyrimidinone Solid Stabilizing nucleic acid analogs during synthesis

Reactivity and Stability

  • However, the TMS group is less stable than bulkier silyl groups (e.g., TBDMS in ), which are resistant to acidic/basic conditions .
  • Leaving Group Potential: Unlike the triflate group in ’s compound, which facilitates elimination to form cyclohexyne, the TMS-O group in the target compound is less reactive, favoring its use as a protecting group .
  • Functionalization : The allyl group at position 4 offers a site for further reactions (e.g., cycloadditions or oxidation), distinguishing it from simpler siloxanes.

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